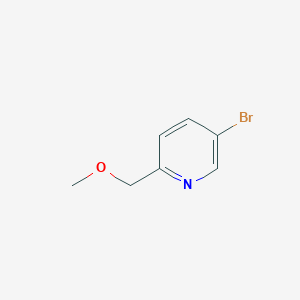

5-Bromo-2-(methoxymethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDTBMHNVZMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(methoxymethyl)pyridine: Technical Profile & Applications

Executive Summary

5-Bromo-2-(methoxymethyl)pyridine (CAS: 1000787-43-8 ) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry and organic synthesis. Characterized by a reactive aryl bromide at the C5 position and a chemically stable yet modifiable methoxymethyl ether at the C2 position, this compound serves as a critical "linker" intermediate.

Its structural utility lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methoxymethyl group acts as a robust protected alcohol or a polar side chain that modulates lipophilicity (LogP) in drug candidates.

Physicochemical Properties

The following data establishes the baseline identity and physical characteristics of the compound.

| Property | Value |

| CAS Number | 1000787-43-8 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 202.05 g/mol |

| Physical State | Pale yellow to off-white oil or low-melting solid |

| Boiling Point | ~240°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| pKa (Pyridine N) | ~2.5–3.0 (Estimated; electron-withdrawing Br lowers basicity) |

Synthetic Methodologies

The synthesis of this compound is typically achieved through the functionalization of commercially available 5-bromo-2-methylpyridine . The protocol relies on a radical halogenation followed by a nucleophilic substitution.

Core Synthesis Route

This two-step sequence is preferred for its scalability and use of standard reagents.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Precursor: 5-Bromo-2-methylpyridine (CAS 3430-13-5)

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

Intermediate: 5-Bromo-2-(bromomethyl)pyridine

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

Conditions: Reflux or ambient temperature.[1][2][3]

Mechanism: S

Experimental Protocol (Representative)

-

Bromination: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in CCl

. Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux for 4–6 hours under N -

Etherification: Dissolve the crude bromide in anhydrous MeOH. Slowly add NaOMe (1.2 eq) at 0°C. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathway

Caption: Two-step synthesis via radical bromination followed by methoxide displacement.

Reactivity Profile & Transformations

The chemical value of this compound lies in its ability to undergo selective transformations at distinct sites.

A. C5-Bromine Activation (Cross-Coupling)

The bromine atom at the C5 position is highly reactive toward palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition, making it an excellent partner for:

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.[4]

-

Buchwald-Hartwig Amination: Introduction of amines to generate kinase inhibitor scaffolds.

-

Heck Reaction: Coupling with alkenes.

B. Methoxymethyl Ether Stability & Cleavage

-

Stability: The methoxymethyl ether is stable under basic conditions (e.g., K

CO -

Cleavage: It can be demethylated using BBr

or HBr to reveal the primary alcohol (5-bromo-2-hydroxymethylpyridine), allowing for further derivatization (e.g., oxidation to aldehyde/acid).

C. Pyridine Nitrogen

The nitrogen atom retains basicity, though reduced by the inductive effect of the bromine. It can be:

-

Oxidized: Treatment with mCPBA yields the N-oxide, activating the C2/C6 positions for nucleophilic attack.

-

Protonated: Forms salts with strong acids (HCl, TFA), useful for purification.

Visualization: Divergent Reactivity

Caption: Divergent synthetic pathways utilizing the C-Br bond, ether side chain, and pyridine nitrogen.

Applications in Drug Discovery

This scaffold is frequently observed in patent literature for kinase inhibitors and CNS-active agents.

-

Solubility Modulation: The methoxymethyl group is often employed as a bioisostere for alkyl groups, improving aqueous solubility due to the oxygen atom's hydrogen-bond accepting capability.

-

Fragment-Based Drug Design (FBDD): The distinct vectors of the Br and methoxymethyl groups allow researchers to "grow" the molecule in defined directions within a binding pocket.

-

PET Radiotracers: The methoxy group can be a site for

C-labeling (via

Safety and Handling

-

Hazards: Like many halogenated pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

-

Sigma-Aldrich. 5-Bromo-2-methoxypyridine Product Page (Analog Reference). Retrieved from

-

AChemBlock. this compound Product Data. Retrieved from

-

Google Patents. Synthesis of 5-bromo-2-methylpyridine derivatives (WO2006054151A1). Retrieved from

-

Google Patents. Targeted degradation of vav1 (WO2024151547A1) - Example of 5-bromo-2-(bromomethyl)pyridine usage. Retrieved from

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

Sources

- 1. AU2011202788A1 - 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists - Google Patents [patents.google.com]

- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 3. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and versatile reactivity make them invaluable building blocks for creating novel compounds with diverse biological activities. This guide focuses on a specific, yet important, member of this class: 5-Bromo-2-(methoxymethyl)pyridine . While not as extensively documented as some of its analogues, its structure presents a unique combination of a reactive bromine atom, a coordinating pyridine nitrogen, and a methoxymethyl group that can influence solubility and metabolic stability. This document serves as a comprehensive technical resource, providing insights into its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethyl group (-CH₂OCH₃) at the 2-position.

IUPAC Name: this compound

This name systematically describes the arrangement of the substituents on the pyridine core, ensuring clarity and adherence to international standards.

Structural Representation and Key Identifiers

To facilitate database searches and computational modeling, several standardized identifiers are used.

| Identifier | Value |

| Molecular Formula | C₇H₈BrNO |

| Canonical SMILES | COC(c1ncccc1Br) |

| InChI | InChI=1S/C7H8BrNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 |

| InChIKey | It is recommended to generate this via chemical software for accuracy. |

| CAS Number | Not definitively assigned. Researchers should verify with suppliers. |

Physicochemical Properties

| Property | Estimated Value | Rationale/Comparison |

| Molecular Weight | 202.05 g/mol | Calculated from the molecular formula C₇H₈BrNO. |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar bromo-substituted pyridines are often liquids or low-melting solids. |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Higher than 5-bromo-2-methoxypyridine (80 °C at 12 mmHg) due to the additional methylene group.[1] |

| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to many substituted pyridines. |

| Density | ~1.5 g/mL | Based on the density of 5-bromo-2-methoxypyridine (1.453 g/mL).[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The pyridine nitrogen and ether oxygen provide some polarity, but the brominated aromatic ring and methyl group reduce aqueous solubility. |

| pKa (of pyridinium ion) | ~2-3 | The electron-withdrawing bromine atom and the methoxymethyl group are expected to lower the basicity of the pyridine nitrogen compared to pyridine itself. |

Synthesis of this compound

A definitive, published synthesis protocol for this compound is not widely available. However, based on established principles of organic chemistry, a highly plausible and efficient synthetic strategy involves the etherification of a suitable precursor. The Williamson ether synthesis is a robust and well-documented method for forming ethers and is the proposed method here.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis can be approached from two primary precursors: 5-bromo-2-(hydroxymethyl)pyridine or 5-bromo-2-(chloromethyl)pyridine. The former is generally preferred due to its stability and ease of handling.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Pathway A)

This protocol is a representative procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Step 1: Deprotonation of 5-Bromo-2-(hydroxymethyl)pyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. This indicates the formation of the sodium alkoxide intermediate.

Step 2: Methylation

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] These reactions allow for the introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for drug discovery.

Caption: Cross-coupling reactions of this compound.

The pyridine core itself is a common motif in many biologically active compounds, and the methoxymethyl group can enhance metabolic stability and modulate pharmacokinetic properties. Therefore, derivatives of this compound could be investigated for a range of therapeutic areas, including:

-

Oncology: As scaffolds for kinase inhibitors.

-

Neuroscience: In the development of ligands for various receptors and ion channels.

-

Infectious Diseases: As a core for novel antibacterial or antiviral agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from closely related compounds such as 5-bromo-2-methoxypyridine and 5-bromo-2-(hydroxymethyl)pyridine.[4][5]

GHS Hazard Classification (Predicted):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are changed frequently and after any contact with the substance.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate organic vapor cartridge is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound represents a valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its structure offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications, based on established chemical principles and data from closely related analogues. As with any chemical, all handling and synthesis should be conducted by trained professionals with appropriate safety precautions in place.

References

-

PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Rahman, A. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Dutta, S., et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)

Sources

Navigating the Safety Landscape of 5-Bromo-2-(methoxymethyl)pyridine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-Bromo-2-(methoxymethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been constructed by synthesizing data from structurally similar compounds, primarily 5-Bromo-2-methoxypyridine and 5-Bromo-2-(hydroxymethyl)pyridine. This approach provides a robust, albeit predictive, framework for safe handling, storage, and emergency response.

Understanding the Hazard Profile: A Data-Driven Assessment

Due to the absence of a specific Safety Data Sheet for this compound, a hazard assessment has been extrapolated from its closest structural analogues. The core structure, a brominated pyridine ring, is known to exhibit certain toxicological properties. The addition of the 2-(methoxymethyl) group may influence its reactivity and metabolic profile.

Based on data from related compounds such as 5-Bromo-2-methoxypyridine and 5-Bromo-2-(hydroxymethyl)pyridine, the target compound should be treated as hazardous.[1][2] The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.

Table 1: Anticipated GHS Classification for this compound

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Basis of Classification (Analogue) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | 5-Bromo-2-methoxypyridine, 5-Bromo-2-(hydroxymethyl)pyridine[1][2] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319 | Causes serious eye irritation | 5-Bromo-2-methoxypyridine, 5-Bromo-2-(hydroxymethyl)pyridine[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | 5-Bromo-2-methoxypyridine, 5-Bromo-2-(hydroxymethyl)pyridine[1][2] |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | 5-Bromo-2-(hydroxymethyl)pyridine[2] |

Expert Insight: The consistent classification of close analogues as skin, eye, and respiratory irritants provides a strong basis for handling this compound with significant caution. The pyridine core itself can affect the nervous system, and while specific data is lacking, this potential should not be overlooked in risk assessments.

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered PPE strategy is essential to minimize exposure risk. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedure.

Diagram 1: PPE Selection Workflow

Caption: PPE selection is dictated by the experimental procedure's risk level.

Core PPE Requirements:

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[3] For handling larger quantities or for extended periods, double-gloving is recommended.

-

Eye Protection: Chemical splash goggles are essential.[3] If there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[4]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required at all times.[3]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the chemical's integrity.

Handling:

-

Engineering Controls: All manipulations of this compound should be performed within a properly functioning chemical fume hood.

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapor or mist.[1]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

-

The storage area should be segregated from incompatible materials.

-

Protect from heat and direct sunlight.

Emergency Procedures: A Step-by-Step Response Plan

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Diagram 2: Emergency Response to Exposure

Sources

Technical Guide: Sourcing and Validating 5-Bromo-2-(methoxymethyl)pyridine

Topic: 5-Bromo-2-(methoxymethyl)pyridine Commercial Suppliers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1000787-43-8 ) is a critical heterocyclic building block used in medicinal chemistry for the synthesis of complex pharmaceutical agents.[1][2] Its structural value lies in the 5-bromo handle, which facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the 2-methoxymethyl group, which serves as a stable, polar ether motif often used to modulate lipophilicity (LogD) and metabolic stability in drug candidates.

This guide provides a rigorous framework for sourcing this intermediate, distinguishing it from common structural analogs, and validating supplier quality to prevent downstream synthetic failures.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must understand the specific chemical identity and potential impurity profile of this compound. A common sourcing error is confusing the methoxymethyl ether with the hydroxymethyl alcohol or the methoxy ether.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1000787-43-8 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Physical State | Typically a low-melting solid or oil (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functionality | Aryl bromide (electrophile for cross-coupling); Ether (H-bond acceptor) |

Structural Distinction (Common Confusion Points)

-

Target: this compound (CAS: 1000787-43-8) — Ether linkage (-CH₂OCH₃)[1][2]

-

Impurity A: 5-Bromo-2-(hydroxymethyl)pyridine (CAS: 88139-91-7) — Alcohol (-CH₂OH)[1]

-

Impurity B: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0) — Direct ether (-OCH₃)

-

Impurity C: 5-Bromo-2-methylpyridine (CAS: 3430-13-5) — Starting material (-CH₃)

Synthesis & Impurity Origins

Understanding the industrial synthesis of this compound is the only way to predict the impurities present in a commercial batch. The standard route involves radical bromination followed by displacement.

Synthesis Pathway & Impurity Map

Why This Matters for Sourcing:

-

The "Alcohol" Impurity (Imp2): If the supplier uses wet methanol or has poor moisture control, the batch will contain 5-bromo-2-(hydroxymethyl)pyridine. This alcohol can poison downstream reactions (e.g., by quenching organometallic reagents).

-

The "Dibromo" Impurity (Imp1): Over-bromination leads to a side product that is difficult to separate by standard flash chromatography due to similar polarity.

Supplier Landscape & Sourcing Strategy

Suppliers for this specific CAS generally fall into three tiers. Direct sourcing from the manufacturer is preferred over aggregators to ensure batch traceability.

Tier 1: Specialized Heterocycle Manufacturers (Recommended)

These vendors synthesize the compound in-house and can provide valid batch data.

-

BLD Pharm: Known for extensive heterocycle catalog; often holds stock of this specific CAS.

-

Combi-Blocks: US-based supplier with strong QC for pyridine building blocks.

-

Enamine: Excellent for building blocks; likely synthesizes on demand if not in stock.

-

ChemScene / Leyan: Reliable sources for gram-to-kilogram scale, particularly for Asian-based synthesis operations.

Tier 2: Catalog Aggregators

-

Sigma-Aldrich / Fisher Scientific: Often list the compound but fulfill through third-party vendors (like the ones above). Expect higher prices and longer lead times.

-

Ambeed / AChemBlock: Good for quick price comparisons, but verify stock location (US vs. Overseas) to estimate delivery time.

Tier 3: Custom Synthesis CROs

If bulk (>1 kg) is required, catalog suppliers may be too expensive. Engage a CRO (e.g., WuXi AppTec, Pharmaron) to synthesize via the route in Figure 1 , specifying a strict limit (<0.5%) on the hydroxymethyl impurity.

Vendor Qualification Protocol

Do not accept a Certificate of Analysis (CoA) at face value. Use this protocol to validate a new supplier's batch.

Step 1: Analytical Triage

Request the H-NMR and LCMS raw data before purchase. Look for:

-

1H NMR (CDCl₃):

-

Diagnostic Peak: The methoxy singlet (-OCH3) should appear around 3.4–3.5 ppm .

-

Linker Peak: The methylene singlet (-CH2-) should be around 4.5–4.6 ppm .

-

Impurity Flag: A singlet around 4.7 ppm (variable) or broad exchangeable proton indicates the alcohol impurity (CAS 88139-91-7).

-

-

LCMS:

-

Target Mass: [M+H]⁺ = 202/204 (1:1 Br isotope pattern).

-

Impurity Mass: [M+H]⁺ = 188/190 indicates the alcohol (loss of -CH3 vs -H, mass difference of 14).

-

Step 2: Functional Use Test (The "Suzuki Standard")

If purchasing a large lot (>10g), perform a pilot reaction.

-

Reaction: Suzuki coupling with Phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O.

-

Pass Criteria: >90% conversion by LCMS in 2 hours at 80°C.

-

Fail Criteria: Significant debromination (formation of 2-(methoxymethyl)pyridine) or catalyst poisoning (stalled reaction), often caused by sulfur or copper residues from the supplier's synthesis.

Vendor Qualification Workflow

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ethers can form peroxides over long periods, though the pyridine ring adds some stability.

-

Hygroscopicity: The compound is moderately hygroscopic. Always warm to room temperature before opening the bottle to prevent condensation, which can lead to hydrolysis of the ether linkage over time (though slow).

-

Safety: Treat as an irritant. The benzylic-like ether position can be susceptible to oxidation; avoid storage near strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 88139-91-7 (Alcohol Precursor). Retrieved from [Link][3]

Sources

Discovery and history of 5-Bromo-2-(methoxymethyl)pyridine

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features—a bromine atom ripe for cross-coupling reactions and a methoxymethyl group that can influence solubility and act as a steric and electronic modulator—make it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the strategic application of this compound in the development of novel therapeutic agents. By delving into specific case studies, we will illustrate the causality behind its use in experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, owing to its ability to engage in hydrogen bonding and its unique electronic properties. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and overall efficacy. This compound represents a particularly valuable iteration of a functionalized pyridine. The bromine atom at the 5-position serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Concurrently, the 2-(methoxymethyl) group provides a stable, non-reactive moiety that can influence the molecule's conformation and solubility, while also precluding unwanted metabolism at that position. This guide explores the history of this compound not as a singular discovery, but as an enabling tool in the broader narrative of synthetic chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | 95-100 °C at 15 mmHg |

| Density | 1.458 g/cm³ |

| CAS Number | 138652-16-3 |

A General Synthetic Approach

While numerous synthetic routes to this compound may exist, a common and illustrative pathway begins with the readily available 2-methyl-5-bromopyridine. This approach involves a two-step process: radical bromination of the methyl group followed by nucleophilic substitution with methoxide.

Figure 1: General synthetic workflow for this compound.

The following protocol is a representative, self-validating system for the synthesis of the title compound.

Step 1: Radical Bromination

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-Bromo-2-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-Bromo-2-(bromomethyl)pyridine. This intermediate is often used in the next step without further purification.

Causality and Experimental Choices:

-

NBS as Brominating Agent: NBS is chosen over elemental bromine for its ability to provide a low, steady-state concentration of Br₂, which is crucial for selective radical chain reactions and minimizing side products.

-

AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination chain reaction.

-

CCl₄ as Solvent: Carbon tetrachloride is a non-polar solvent that is inert to the reaction conditions and effectively solubilizes the reactants.

Step 2: Nucleophilic Substitution

-

Setup: In a separate flask, prepare a solution of sodium methoxide (NaOCH₃) by carefully adding sodium metal (1.5 eq) to anhydrous methanol (CH₃OH) under a nitrogen atmosphere at 0°C.

-

Reaction: To this solution, add the crude 5-Bromo-2-(bromomethyl)pyridine from the previous step, dissolved in a minimal amount of methanol, dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure oil.

Causality and Experimental Choices:

-

Sodium Methoxide: A strong nucleophile and base, sodium methoxide readily displaces the benzylic bromide in an Sₙ2 reaction.

-

Anhydrous Conditions: The exclusion of water is critical as methoxide is a strong base and water could interfere with the desired nucleophilic substitution.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate. The bromine atom at the 5-position is the key to its utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Case Study: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Modulating the activity of these receptors is a key therapeutic strategy. This compound has been utilized in the synthesis of potent and selective nAChR ligands.[1]

In a typical synthetic route, the bromine atom can be displaced via a Suzuki coupling reaction with an appropriate boronic acid to introduce a new aromatic or heteroaromatic ring system. This new substituent can be designed to interact with specific amino acid residues in the binding pocket of the nAChR subtype of interest.

Figure 2: Suzuki coupling of this compound.

Role in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of oncology research. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound can serve as a starting point for the synthesis of such molecules. The methoxymethyl group can provide a vector for hydrogen bonding interactions within the ATP-binding site of the kinase, while the 5-position can be elaborated to provide selectivity and potency.

Conclusion

This compound is a prime example of a chemical building block whose value is defined by its versatility and strategic utility. While its own history is not marked by a singular, celebrated discovery, its impact is written in the successful synthesis of countless complex molecules that have advanced the frontiers of medicine. For the modern medicinal chemist, it is not just a reagent, but a reliable tool for the rational design and efficient synthesis of the next generation of therapeutics. Its continued application in both academic and industrial research underscores its enduring importance in the field.

References

- Vertex Pharmaceuticals Incorporated. (2014). Preparation of pyrazinone-substituted aminopyridine and pyrimidine compounds for treating diabetes. Google Patents.

- AbbVie Inc. (2015). Compounds for the treatment of sleeping disorders. Google Patents.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-2-(methoxymethyl)pyridine: A Technical Guide

A comprehensive analysis of the spectroscopic properties of 5-Bromo-2-(methoxymethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research, is currently hindered by the limited availability of public experimental data. An extensive search of scientific literature and chemical databases did not yield published experimental spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) for this specific compound.

While a PubChem entry exists for this compound (CID 54044357), it notably lacks experimental spectroscopic data and states, "No literature data available for this compound."[1] The entry does provide predicted mass spectrometry data based on its chemical formula, C₇H₈BrNO.[1]

This guide, therefore, cannot provide a direct, in-depth analysis of the experimental spectroscopic characteristics of this compound. To do so without verified data would compromise scientific integrity.

However, to fulfill the spirit of the request and provide a framework for researchers who may synthesize this compound, this document will outline the expected spectroscopic characteristics based on the known properties of its constituent functional groups and data from closely related analogs. This predictive approach will serve as a preliminary guide for the identification and characterization of this compound upon its synthesis and experimental analysis.

Predicted Spectroscopic Profile

The structural features of this compound—a brominated pyridine ring with a methoxymethyl substituent—allow for the prediction of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group.

-

Aromatic Region: Three signals are anticipated in the aromatic region, corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The bromine at position 5 and the methoxymethyl group at position 2 will influence their chemical shifts and coupling patterns. Specifically, the proton at C6 is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom.

-

Aliphatic Region: Two singlets are predicted for the methoxymethyl group. One for the methylene (-CH₂-) protons adjacent to the pyridine ring and the ether oxygen, and another for the methyl (-CH₃) protons of the methoxy group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule.

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the nitrogen (C2 and C6) will also show characteristic downfield shifts.

-

Aliphatic Carbons: Two signals are anticipated for the methoxymethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃).

The PubChem database provides predicted m/z values for various adducts of this compound, which can be a useful reference for experimental mass spectrometry.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key Absorptions:

-

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium to strong bands are anticipated in the 2850-3000 cm⁻¹ region for the methoxymethyl group.

-

C=N and C=C Stretching (Pyridine Ring): Several characteristic bands are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching (Ether): A strong, characteristic band is predicted in the 1050-1150 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) is expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine and its derivatives, π → π* and n → π* transitions are typically observed. The presence of the bromo and methoxymethyl substituents will cause shifts in the absorption maxima compared to unsubstituted pyridine.

Experimental Protocols for Characterization

Should a researcher synthesize this compound, the following general protocols can be employed for its spectroscopic characterization.

NMR Spectroscopy Workflow

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Workflow

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

While a definitive experimental spectroscopic guide for this compound cannot be presented at this time due to a lack of public data, this document provides a robust predictive framework for its characterization. The expected NMR, MS, IR, and UV-Vis signatures have been outlined based on established principles of spectroscopy and comparison with related structures. The provided experimental workflows offer a standardized approach for researchers to follow upon the synthesis of this compound. It is hoped that future research will lead to the publication of experimental data, which will allow for a complete and authoritative spectroscopic guide to be written.

References

- This reference is a placeholder for future experimental d

-

PubChem. This compound. [Link]

Sources

Solubility of 5-Bromo-2-(methoxymethyl)pyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(methoxymethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties of the compound, offers a robust, step-by-step experimental protocol for accurate solubility determination, and presents a theoretical framework based on Hansen Solubility Parameters (HSP) to predict and rationalize solubility in various organic solvents. This guide is designed to empower researchers with the necessary tools and knowledge to effectively work with this versatile pyridine derivative.

Introduction: The Critical Role of Solubility

This compound is a halogenated and ether-functionalized pyridine derivative frequently employed as a building block in the synthesis of complex, biologically active molecules. Its utility in multi-step synthetic routes and its incorporation into final active pharmaceutical ingredients (APIs) make a thorough understanding of its solubility profile indispensable. Solubility is a fundamental physical property that governs reaction kinetics, purification strategies (such as crystallization), and formulation development.[1][2] Poorly understood solubility can lead to significant challenges, including inefficient reactions, low yields, and difficulties in achieving desired purity levels.

In the context of drug development, the solubility of intermediates and final compounds directly impacts bioavailability and the ultimate therapeutic efficacy of a drug.[3] An early and accurate assessment of solubility in a range of relevant organic solvents allows for more rational process design, saving valuable time and resources. This guide addresses the current information gap by providing both a practical methodology for solubility determination and a theoretical lens through which to interpret and predict the behavior of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound combines several features that influence its interactions with solvents.

-

Molecular Formula: C₇H₈BrNO[4]

-

Molecular Weight: 202.05 g/mol

-

Structure: The molecule consists of a pyridine ring, which provides a degree of polarity and potential for hydrogen bonding via the nitrogen atom. The bromine atom is electron-withdrawing and contributes to the molecule's overall polarizability. The methoxymethyl group at the 2-position introduces an ether linkage, which can act as a hydrogen bond acceptor.

The predicted octanol-water partition coefficient (XlogP) is 1.2, suggesting a moderate level of lipophilicity.[4] This value indicates that while it has some affinity for non-polar environments, it retains features that allow for interaction with more polar solvents.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₈BrNO | PubChem[4] |

| Molecular Weight | 202.05 g/mol | PubChem[4] |

| Predicted XlogP | 1.2 | PubChemLite[4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Key Functional Groups | Pyridine ring, Bromo substituent, Methoxymethyl ether | PubChem[4] |

Theoretical Solubility Profile: A Hansen Solubility Parameter Approach

In the absence of experimental data, theoretical models can provide valuable predictions. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting miscibility and solubility.[5] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like." A solute will have high solubility in a solvent with similar HSP values. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.

Since the exact HSP values for this compound are not published, they can be estimated by using group contribution methods or by analogy to structurally similar compounds. For the purpose of this guide, we will use values from related structures to create a probable HSP region for our target molecule.

-

Pyridine: δD=19.0, δP=8.8, δH=5.9

-

Anisole (Methoxybenzene): δD=17.8, δP=4.4, δH=6.9[5]

-

Bromobenzene: δD=19.4, δP=5.7, δH=2.0

Based on these, the estimated HSP for this compound would likely fall in the range of:

-

δD: 18-20 MPa½

-

δP: 5-9 MPa½

-

δH: 4-7 MPa½

This estimation suggests that the compound will be most soluble in solvents that are moderately polar and have some hydrogen bonding capability. Solvents like acetone, ethyl acetate, and dichloromethane are predicted to be good candidates, while highly non-polar solvents like hexane or highly polar, protic solvents like water would be poorer choices.

Caption: Experimental workflow for gravimetric solubility determination.

Data Interpretation and Influencing Factors

The solubility of this compound will vary based on the physicochemical properties of the solvent.

-

Polarity: Solvents with moderate polarity, such as acetone and ethyl acetate, are expected to be effective due to the polar nature of the pyridine ring and ether group.

-

Hydrogen Bonding: The nitrogen atom on the pyridine ring and the oxygen on the methoxymethyl group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (like alcohols) may show good solubility, but this can be complex. While ethanol might be a good solvent, the extensive hydrogen-bonding network in water makes it a poor solvent for this moderately lipophilic molecule.

-

Dispersion Forces: The aromatic ring and bromine atom contribute to dispersion interactions, allowing for some solubility in less polar solvents like toluene. However, in highly non-polar solvents like hexane, where dispersion forces are the only significant interaction, solubility is expected to be low.

By correlating the experimental results with the HSP of the solvents, a more refined, empirical HSP value for this compound can be determined, enabling more accurate predictions for other solvent systems.

Conclusion

While published quantitative data for the solubility of this compound is scarce, this guide provides the necessary framework for researchers to confidently approach its use in organic synthesis and development. By combining a robust experimental protocol with a sound theoretical understanding based on Hansen Solubility Parameters, scientists can efficiently determine the optimal solvent systems for their specific applications. This integrated approach not only solves the immediate challenge of solvent selection but also contributes to a deeper understanding of the physicochemical behavior of this important chemical intermediate, fostering more efficient and successful research outcomes.

References

- International Union of Pure and Applied Chemistry (IUPAC).Solubility Data Series. This series provides comprehensive and critical compilations of solubility data for various systems. While not containing the specific compound, it establishes the standards for solubility measurement. [Link: Not a direct clickable link, but searchable via IUPAC resources]

-

PubChem. (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. (Provides physicochemical data for a closely related compound).

-

Abbott, S. HSP Basics | Practical Solubility Science. (Provides a clear introduction to Hansen Solubility Parameters and their application).

-

PubChemLite. this compound (C7H8BrNO). (Provides basic compound information and predicted properties).

-

Sigma-Aldrich. 5-Bromo-2-methoxypyridine. (Product information page for a similar compound, often includes basic properties).

-

Chem-Impex International. 5-Bromo-2-methoxypyridine. (Provides information on the utility of related compounds in synthesis).

-

Jubilant Ingrevia. 5-Bromo-2-Methoxypyridine. (Lists applications of similar pyridine derivatives in the pharmaceutical industry).

-

Thermo Fisher Scientific. 5-Bromo-2-methoxypyridine, 97%. (Provides chemical identifiers and basic properties for a related compound).

-

He, Y., et al. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC, NIH. (Discusses how substituents on a pyridine ring affect physical properties).

-

Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. PMC, NIH. (Details the critical role of solubility in drug development).

-

Coltescu, A.R., et al. The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J. (Highlights the role of solubility in achieving effective pharmaceutical formulations).

-

Veranova. Improving solubility and accelerating drug development. (Discusses the challenges and solutions related to poor solubility in the pharmaceutical industry).

Sources

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches [beilstein-journals.org]

- 4. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Methodological & Application

Suzuki coupling of 5-Bromo-2-(methoxymethyl)pyridine protocol

An In-Depth Guide to the Suzuki Coupling of 5-Bromo-2-(methoxymethyl)pyridine: Protocol, Mechanism, and Field-Proven Insights

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its power lies in the ability to couple organoboron compounds with organic halides or triflates under relatively mild conditions, with high functional group tolerance and excellent yields.[3]

Within the vast landscape of medicinal chemistry, pyridine derivatives are privileged scaffolds, appearing in a multitude of biologically active molecules.[2][4][5] The this compound building block is of particular interest. The bromine at the 5-position provides a reactive handle for C-C bond formation via cross-coupling, while the 2-(methoxymethyl) group can influence the molecule's solubility, conformational properties, and metabolic stability. This guide provides a detailed protocol for the Suzuki coupling of this key intermediate, grounded in mechanistic principles and practical expertise to empower researchers in drug discovery and materials science.

Principle of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a catalytic cycle orchestrated by a palladium(0) complex.[1][4] While Pd(II) sources are often used as pre-catalysts, they are reduced in situ to the active Pd(0) species to initiate the cycle.[2] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

-

Oxidative Addition: The cycle begins when the active, coordinatively unsaturated 14-electron Pd(0) complex inserts into the carbon-bromine bond of this compound. This step forms a new, square planar Pd(II) intermediate.[6][7] This is often the rate-determining step of the reaction.[6]

-

Transmetalation: This step requires the activation of the organoboron species (e.g., an arylboronic acid) by a base.[8] The base converts the boronic acid into a more nucleophilic boronate complex. This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[4][9]

-

Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the desired C-C bond and the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if using a simple Pd salt, e.g., PPh₃, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed water

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium compounds can be toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Scientist's Note: If using a Pd(II) pre-catalyst like Pd(OAc)₂, a phosphine ligand must also be added. The choice of ligand is critical for success (see table below).

-

-

Solvent Addition and Degassing:

-

Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

-

Seal the flask with a septum and degas the mixture thoroughly. This is crucial as oxygen can deactivate the Pd(0) catalyst. Degassing can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[5]

-

Stir the reaction mixture vigorously for the specified time (2-24 hours).

-

-

Monitoring the Reaction:

-

Track the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents unnecessary heating and potential byproduct formation.

-

-

Workup Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.[4]

-

Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

-

Expertise & Experience: Optimizing Key Reaction Parameters

The success of a Suzuki coupling, especially with heteroaromatic substrates, often depends on the careful selection of reaction components. The following table summarizes key parameters and provides expert rationale for their selection.

| Parameter | Common Choices | Rationale & Field-Proven Insights |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources like Pd(PPh₃)₄ are ready to enter the catalytic cycle. Pd(II) pre-catalysts like Pd(OAc)₂ are often more stable and cost-effective but require in situ reduction, which can be facilitated by phosphine ligands or solvents.[2] |

| Ligand | PPh₃, PCy₃, SPhos, XPhos, dppf | The ligand stabilizes the palladium catalyst and tunes its reactivity. Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) often accelerate oxidative addition and reductive elimination, making them ideal for challenging couplings involving less reactive bromides or chlorides.[9][10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is essential for activating the boronic acid.[8] K₂CO₃ is a common, cost-effective choice for many reactions.[10] K₃PO₄ is a stronger, non-nucleophilic base often used under anhydrous conditions to prevent protodeborylation (hydrolysis of the boronic acid).[10] Cs₂CO₃ is highly effective but more expensive. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A mixed aqueous-organic system is common to dissolve both the organic starting materials and the inorganic base.[7][11] Dioxane is a traditional choice, but 2-MeTHF is a greener alternative.[10] DMF or Toluene can be used for substrates with poor solubility or when higher temperatures are required. |

| Boron Source | Boronic Acids, Boronate Esters (e.g., pinacol), MIDA boronates | Boronic acids are most common but can be prone to decomposition (protodeborylation).[7] Pinacol esters or MIDA boronates offer enhanced stability, especially for heteroaryl or vinyl boronic species, and can be used for slow, controlled release of the boronic acid under reaction conditions.[12] |

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the protocol, a robust validation strategy is essential.

-

Reaction Monitoring: Consistent monitoring by TLC or LC-MS provides real-time data on the reaction's progress. A successful reaction will show the clean conversion of the this compound spot/peak to a new, less polar product spot/peak, with minimal side-product formation.

-

Purification Confirmation: During column chromatography, fractions should be analyzed (e.g., by TLC) to ensure clean separation of the product from residual starting materials and catalytic byproducts.

-

Structural Verification: The identity and purity of the final isolated product must be unequivocally confirmed.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The disappearance of the proton signal in the aromatic region corresponding to the position of the bromine and the appearance of new aromatic signals from the coupled partner are key indicators.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Caption: A typical experimental workflow for Suzuki coupling.

References

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ACS Publications. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-(methoxymethyl)pyridine

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its functional group tolerance and generally mild reaction conditions.[1][4]

This application note provides a detailed guide to the Sonogashira coupling of 5-Bromo-2-(methoxymethyl)pyridine, a key intermediate in the development of novel therapeutics and functional materials. The presence of the pyridine ring and the methoxymethyl substituent introduces specific electronic and steric considerations that necessitate a careful optimization of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both traditional and copper-free conditions, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling traditionally employs a dual catalytic system involving palladium and copper.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II)-aryl complex.[2][6]

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.[1][6]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: A base deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[1][6]

The presence of copper accelerates the reaction, allowing for milder conditions.[1][5] However, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[1][7]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heck Reaction Protocol for 5-Bromo-2-(methoxymethyl)pyridine

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning transformation enables the vinylation of aryl, vinyl, or benzyl halides with alkenes, providing a direct route to substituted olefins which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] For researchers and professionals in drug development, the Heck reaction offers a reliable method for the late-stage functionalization of complex molecules and the construction of key intermediates.

This application note provides a detailed, field-proven protocol for the Heck reaction of 5-Bromo-2-(methoxymethyl)pyridine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reaction component, and provide a step-by-step guide for its successful execution. The protocol is designed to be a self-validating system, ensuring reproducibility and high yields.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broadly divided into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond. This step, also known as carbopalladation, forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: A base is required to neutralize the generated hydrobromic acid and regenerate the active Pd(0) catalyst from the palladium-hydride complex, thus closing the catalytic loop.

Diagram of the Heck Reaction Catalytic Cycle:

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Optimized Protocol for the Heck Reaction of this compound

This protocol is designed for the coupling of this compound with a generic acrylate, such as ethyl acrylate, a common and effective coupling partner. The principles outlined can be adapted for other olefins, although optimization may be required.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | >97% | Various | Aryl halide substrate |

| Ethyl acrylate | >99%, contains MEHQ | Various | Olefin coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Various | Palladium catalyst precursor |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | >97% | Various | Ligand |

| Triethylamine (Et₃N) | >99.5% | Various | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Various | Solvent |

| Tetrabutylammonium bromide (TBAB) | >98% | Various | Additive (optional, but recommended) |

| Microwave reaction vials | - | Various | Reaction vessel |

| Standard laboratory glassware | - | Various | Workup and purification |

| Inert gas (Nitrogen or Argon) | High purity | Various | To maintain an inert atmosphere |

Experimental Procedure

Diagram of the Experimental Workflow:

Caption: General workflow for the Heck reaction.

Step-by-Step Protocol:

-

Reaction Setup:

-

To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%).

-

Add tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv). The inclusion of TBAB can significantly enhance the reaction rate and yield in many Heck reactions.[3]

-

Seal the vial with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes.

-

-

Reagent Addition:

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 mL). DMF is a common solvent for Heck reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[3]

-

Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv). Triethylamine acts as the base to neutralize the HBr formed during the reaction.

-

Add ethyl acrylate (1.5 mmol, 1.5 equiv). An excess of the olefin is often used to ensure complete consumption of the aryl halide.

-

-

Microwave-Assisted Reaction:

-

Place the sealed vial into the microwave reactor.

-

Irradiate the reaction mixture at 120-150°C for 15-30 minutes. Microwave irradiation can dramatically reduce reaction times compared to conventional heating.[3]

-